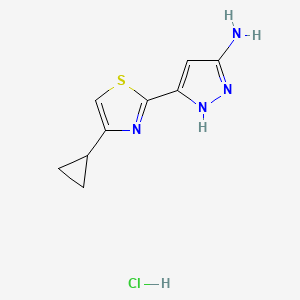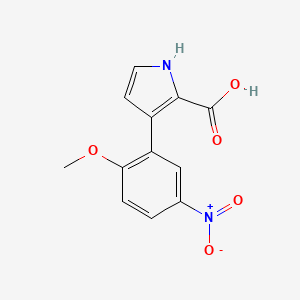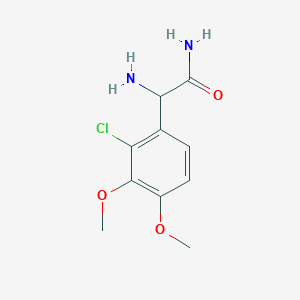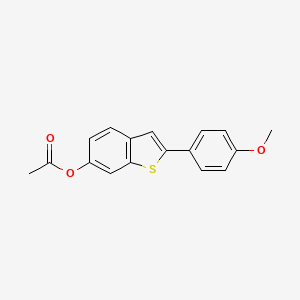
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone is a chemical compound with the molecular formula C9H5Cl3N2O and a molecular weight of 263.51 g/mol . This compound is characterized by the presence of a trichloromethyl group attached to an ethanone moiety, which is further connected to a 6-azaindole ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone involves several steps. One common method includes the reaction of 6-azaindole with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group, depending on the reducing agent used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, although further research is needed.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone: This compound has a similar structure but includes a chloroimidazo group instead of an azaindole ring.
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: This compound features a pyrrolo-pyridinyl group, which imparts different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H5Cl3N2O |
|---|---|
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)6-3-14-7-4-13-2-1-5(6)7/h1-4,14H |
InChI-Schlüssel |
PTSIIVGQBHNTSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


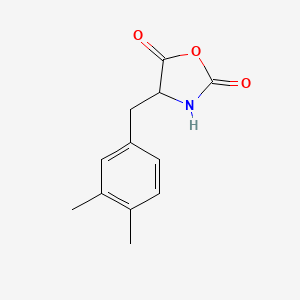

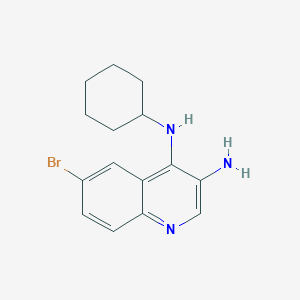


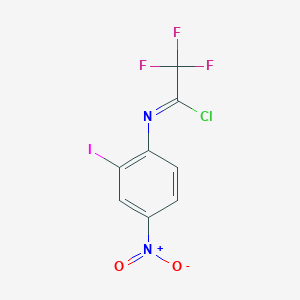

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
